Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride
Description
Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes an azetidine ring, a thiazole ring, and a tert-butyl ester group
Properties
Molecular Formula |
C11H18ClN3O2S |
|---|---|
Molecular Weight |
291.80 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17N3O2S.ClH/c1-10(2,3)16-9(15)14-6-11(12,7-14)8-13-4-5-17-8;/h4-5H,6-7,12H2,1-3H3;1H |
InChI Key |
UBXNDFMUWRMRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=NC=CS2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazole Ring: This step often involves the use of thiazole derivatives and coupling reactions.
Addition of the Tert-butyl Ester Group: This is usually done through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Biology: It is used in bioconjugation experiments due to its biocompatibility and fast reaction kinetics.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride involves its ability to act as a ligand in catalytic reactions. It can coordinate with metal ions, such as copper (I), to form stable complexes that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride is unique due to the presence of both an azetidine ring and a thiazole ring in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in catalysis and bioconjugation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
